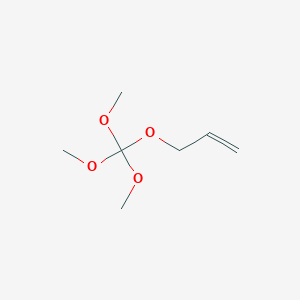
3-(Trimethoxymethoxy)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trimethoxymethoxy)prop-1-ene is an organic compound with the molecular formula C6H12O4 It is a derivative of propene, where the hydrogen atoms on the first carbon are replaced by a trimethoxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxymethoxy)prop-1-ene typically involves the reaction of allyl alcohol with trimethyl orthoformate in the presence of an acid catalyst. The reaction proceeds as follows:
[ \text{CH}_2=\text{CH}-\text{CH}_2\text{OH} + \text{HC(OCH}_3\text{)}_3 \rightarrow \text{CH}_2=\text{CH}-\text{CH}_2\text{OCH(OCH}_3\text{)}_2 + \text{CH}_3\text{OH} ]
The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of a suitable acid catalyst, such as p-toluenesulfonic acid, is crucial for the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Trimethoxymethoxy)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trimethoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Trimethoxymethoxy)prop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Trimethoxymethoxy)prop-1-ene involves its interaction with various molecular targets. The trimethoxymethoxy group can undergo hydrolysis to release methanol and form reactive intermediates. These intermediates can interact with enzymes and other proteins, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethoxy)prop-1-ene
- 3-(Ethoxymethoxy)prop-1-ene
- 3-(Butoxymethoxy)prop-1-ene
Uniqueness
3-(Trimethoxymethoxy)prop-1-ene is unique due to the presence of three methoxy groups, which impart distinct chemical properties. This makes it more reactive in certain chemical reactions compared to its analogs with fewer methoxy groups.
Properties
CAS No. |
154016-62-3 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-(trimethoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C7H14O4/c1-5-6-11-7(8-2,9-3)10-4/h5H,1,6H2,2-4H3 |
InChI Key |
DJWWKGDEPXTXNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)(OC)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


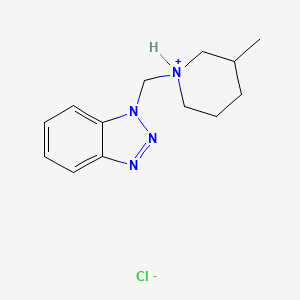
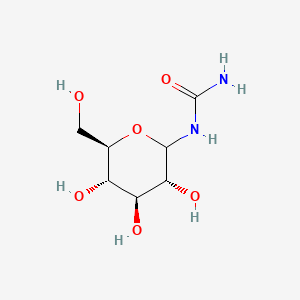
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B13730517.png)


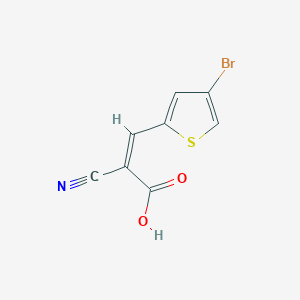


![4-Iodo-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide](/img/structure/B13730549.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13730565.png)
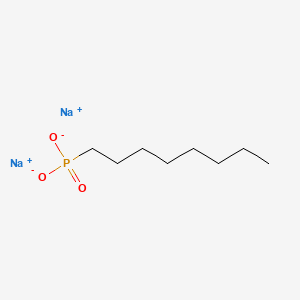
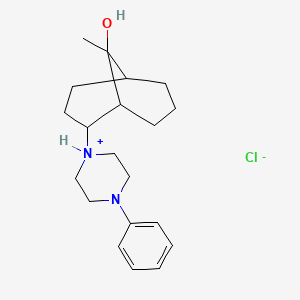

![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)
